molecular formula C12H13FO2 B2529520 4-(4-Fluorobenzoyl)oxane CAS No. 1342548-85-9

4-(4-Fluorobenzoyl)oxane

Cat. No.: B2529520
CAS No.: 1342548-85-9
M. Wt: 208.232
InChI Key: RZAVXOHTGXATST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorobenzoyl)oxane is an organic compound with the molecular formula C12H13FO2 It is a derivative of oxane, featuring a fluorobenzoyl group attached to the fourth position of the oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorobenzoyl)oxane typically involves the reaction of 4-fluorobenzoyl chloride with tetrahydro-2H-pyran in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4-Fluorobenzoyl chloride+Tetrahydro-2H-pyranBaseThis compound\text{4-Fluorobenzoyl chloride} + \text{Tetrahydro-2H-pyran} \xrightarrow{\text{Base}} \text{this compound} 4-Fluorobenzoyl chloride+Tetrahydro-2H-pyranBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include recrystallization or chromatography techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorobenzoyl)oxane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of 4-(4-Fluorobenzoyl)carboxylic acid.

    Reduction: Formation of 4-(4-Fluorobenzoyl)alcohol.

    Substitution: Formation of 4-(4-Aminobenzoyl)oxane or 4-(4-Mercaptobenzoyl)oxane.

Scientific Research Applications

4-(4-Fluorobenzoyl)oxane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-Fluorobenzoyl)oxane depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity towards its target, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Chlorobenzoyl)oxane: Similar structure but with a chlorine atom instead of fluorine.

    4-(4-Bromobenzoyl)oxane: Contains a bromine atom in place of fluorine.

    4-(4-Methylbenzoyl)oxane: Features a methyl group instead of a halogen.

Uniqueness

4-(4-Fluorobenzoyl)oxane is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can enhance the metabolic stability and lipophilicity of the compound, making it a valuable intermediate in drug design and development.

Properties

IUPAC Name

(4-fluorophenyl)-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO2/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZAVXOHTGXATST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.